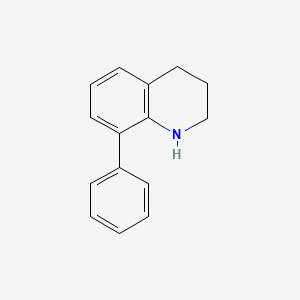
8-Phenyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 6-bromo-1,2,3,4-tetrahydroquinoline is reacted with phenylboronic acid in the presence of a palladium catalyst . Another method includes the tandem synthesis involving Claisen-Schmidt condensation followed by reductive intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation of quinoline derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity .
化学反応の分析
Types of Reactions: 8-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have significant applications in medicinal chemistry .
科学的研究の応用
8-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, antioxidants, and corrosion inhibitors.
作用機序
The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system involved .
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties but without the phenyl group at the 8th position.
8-Methoxy-1,2,3,4-tetrahydroquinoline: Another derivative with a methoxy group instead of a phenyl group.
6,8-Diaryl-1,2,3,4-tetrahydroquinoline: A compound with aryl groups at both the 6th and 8th positions.
Uniqueness: The presence of the phenyl group at the 8th position in 8-Phenyl-1,2,3,4-tetrahydroquinoline enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its unique chemical and biological properties .
特性
CAS番号 |
60640-18-8 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
8-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-16-15(13)14/h1-4,6-8,10,16H,5,9,11H2 |
InChIキー |
PYQFOHJZRJICKP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC=C2)C3=CC=CC=C3)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)


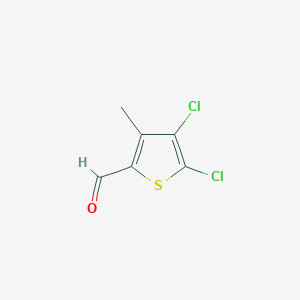
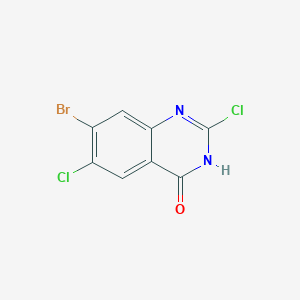
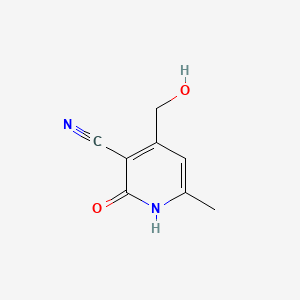
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
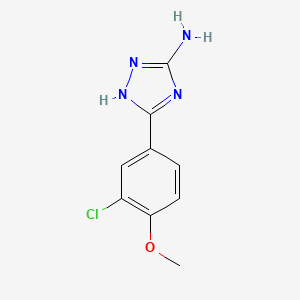
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)

![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
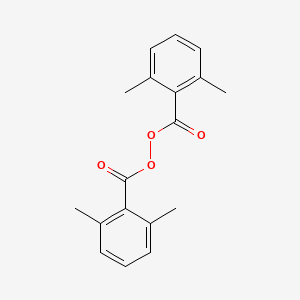

![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
